
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- involves the inhibition of various signaling pathways, including the PI3K/AKT and MAPK pathways. It also induces cell cycle arrest and apoptosis in cancer cells. In addition, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. The compound also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase.
生化和生理效应
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to have various biochemical and physiological effects. Studies have shown that the compound inhibits the growth of cancer cells and induces cell death. It also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has several advantages for lab experiments, including its potential therapeutic applications in various diseases and its ability to inhibit the growth of cancer cells and induce cell death. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
The potential therapeutic applications of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- have generated interest in exploring its future directions. Some potential future directions include the development of novel analogs with improved solubility and reduced toxicity, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- for therapeutic purposes.
Conclusion:
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- is a chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. Further research is needed to fully understand the potential of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- for therapeutic purposes.
合成方法
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- can be synthesized using various methods, including the reaction of 2-aminobenzophenone with cyclohexanone and thioacetic acid followed by the reaction with cinnamaldehyde. Another method involves the reaction of 2-aminobenzophenone with cyclohexanone and thioacetic acid followed by the reaction with cinnamaldehyde and formaldehyde. The yield of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- using these methods is reported to be around 70-80%.
科学研究应用
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. Studies have shown that Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- inhibits the growth of cancer cells and induces cell death. It also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
属性
CAS 编号 |
172984-45-1 |
|---|---|
产品名称 |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- |
分子式 |
C27H28N2OS |
分子量 |
428.6 g/mol |
IUPAC 名称 |
3-benzyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C27H28N2OS/c1-2-17-31-26-28-24-22-14-8-7-13-21(22)18-27(15-9-4-10-16-27)23(24)25(30)29(26)19-20-11-5-3-6-12-20/h2-3,5-8,11-14H,1,4,9-10,15-19H2 |
InChI 键 |
WGVBVZVEBONNDD-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
规范 SMILES |
C=CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
其他 CAS 编号 |
172984-45-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
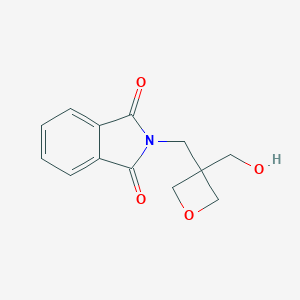
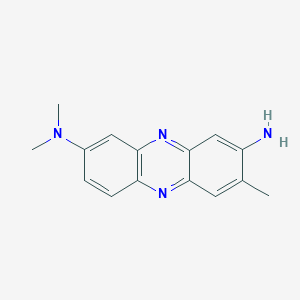
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
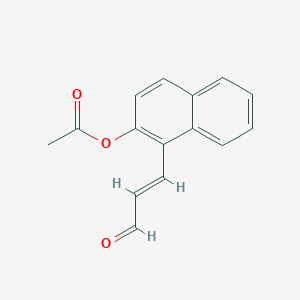
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
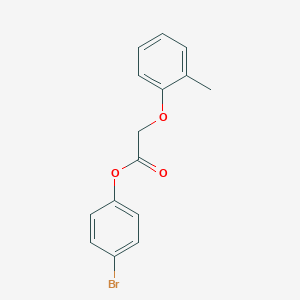
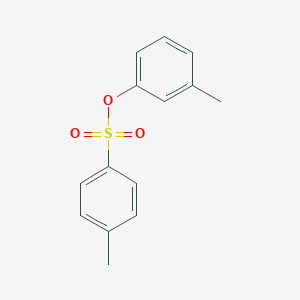
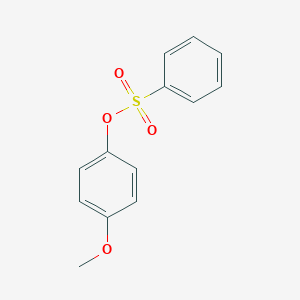

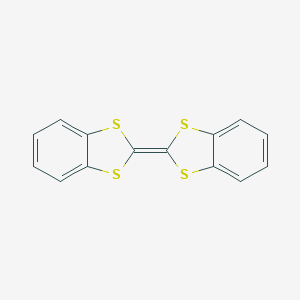
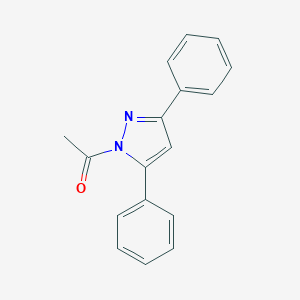
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)